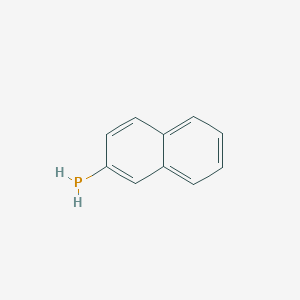

2-Naphthylphosphine

Description

Significance of Arylphosphines in Organometallic Chemistry and Catalysis

Arylphosphines are a cornerstone of modern organometallic chemistry and homogeneous catalysis. acs.org Their utility stems from their ability to act as "spectator" ligands, binding to a metal center and modulating its reactivity in a predictable manner. The electronic and steric properties of these phosphines can be finely tuned by varying the substituents on the aryl rings. nih.gov This tunability allows for the optimization of catalytic activity and selectivity in a wide range of chemical transformations. nih.gov

Generally, electron-rich phosphines accelerate the oxidative addition step in catalytic cycles, a key process in many cross-coupling reactions. ekb.eg While alkylphosphines are typically more electron-donating than arylphosphines, recent research has focused on developing arylphosphines with enhanced electron-donating abilities. acs.orgarkat-usa.org The steric bulk of arylphosphines also plays a crucial role, influencing the coordination number of the metal center and the stability of catalytic intermediates.

Arylphosphines are integral to numerous named reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govsigmaaldrich.com The development of new and improved arylphosphine ligands continues to be a vibrant area of research, aimed at achieving higher catalytic efficiencies, broader substrate scopes, and milder reaction conditions. arkat-usa.org

Historical Context and Evolution of Naphthylphosphine Research

The study of naphthylphosphines is part of the broader history of organophosphorus chemistry, which has seen significant advancements since the mid-20th century. sci-hub.se Early research focused on the fundamental synthesis and characterization of these compounds. The development of new synthetic methodologies, such as the reaction of halophosphines with organometallic reagents, laid the groundwork for accessing a variety of phosphine (B1218219) structures. liv.ac.ukgoogle.com

Research into naphthylphosphines, specifically, has been driven by the desire to create ligands with greater steric bulk than the more common phenylphosphines. The 1-naphthyl and 2-naphthyl isomers offer distinct steric environments around the phosphorus atom. While the synthesis of tri(1-naphthyl)phosphine was reported several decades ago, achieving high yields remained a challenge for some time. researchgate.net More recent synthetic protocols have improved access to these bulky phosphines. researchgate.net

The evolution of naphthylphosphine research has been marked by a shift from simple synthesis to detailed investigations of their coordination chemistry and catalytic applications. researchgate.netrsc.org The unique properties of the naphthyl group, including its potential for π-stacking interactions and its specific steric profile, have been exploited in the design of catalysts for various organic transformations. rsc.org The development of (P,C)-cyclometalated complexes derived from naphthyl phosphines represents a significant advancement, offering robust and versatile catalytic platforms. rsc.orgresearchgate.net

Scope and Research Focus on 2-Naphthylphosphine within the Naphthylphosphine Class

Within the class of naphthylphosphines, the 2-naphthyl isomer presents a different steric and electronic profile compared to its 1-naphthyl counterpart. Research on this compound and its derivatives has explored these differences to fine-tune ligand properties for specific applications.

A key area of investigation has been the conformational analysis of tri(2-naphthyl)phosphine and its chalcogenides. researchgate.netmdpi.comkisti.re.krdntb.gov.ua These studies, often combining experimental techniques like dipole moment measurements with theoretical DFT calculations, provide insights into the spatial arrangement of the naphthyl groups and the resulting steric hindrance around the phosphorus atom. This fundamental understanding is crucial for predicting and rationalizing the behavior of these phosphines as ligands.

The synthesis of organometallic complexes incorporating this compound ligands is another active research area. These complexes are studied for their structural properties and potential applications in catalysis and materials science. For instance, the coordination of 2-naphthylphosphines to metals like rhodium and gold has been explored. ua.ac.beacs.org

Furthermore, the functionalization of the naphthalene (B1677914) backbone of this compound offers a pathway to more complex and tailored ligand architectures. This can involve the introduction of other coordinating groups or the modification of the electronic properties of the naphthyl rings. While much of the literature on bulky phosphines has historically focused on tri(1-naphthyl)phosphine, the distinct properties of the 2-substituted isomer continue to attract research interest, promising new developments in ligand design and catalysis.

Structure

3D Structure

Properties

CAS No. |

746545-23-3 |

|---|---|

Molecular Formula |

C10H9P |

Molecular Weight |

160.15 g/mol |

IUPAC Name |

naphthalen-2-ylphosphane |

InChI |

InChI=1S/C10H9P/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2 |

InChI Key |

PJDLZCFUBVEWHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)P |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthylphosphine and Its Derivatives

Direct Phosphination Approaches for Naphthylphosphine Synthesis

Direct phosphination represents a straightforward approach to forming the crucial phosphorus-carbon bond on the naphthalene (B1677914) scaffold. These methods typically involve the reaction of a phosphorus-containing nucleophile with an electrophilic naphthalene derivative.

Superbase Systems in the Synthesis of Tri(2-naphthyl)phosphine

The direct synthesis of triarylphosphines, including tri(2-naphthyl)phosphine, can be efficiently achieved through the use of superbase systems. rsc.orgresearchgate.net These systems, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO) or sodium tert-butoxide in DMSO (t-BuONa/DMSO), are potent enough to activate phosphorus sources like red phosphorus (P₄) or phosphine (B1218219) gas (PH₃). rsc.orgresearchgate.net The activated phosphorus species, behaving as strong P-centered nucleophiles, can then react with aryl halides like 2-bromonaphthalene (B93597) or 2-chloronaphthalene. rsc.orgresearchgate.net

An improved method for synthesizing tris(1-naphthyl)phosphine from phosphine gas and 1-bromonaphthalene (B1665260) utilizes the t-BuONa/DMSO superbasic system, achieving a 34% yield. rsc.org Similar strategies are applicable for the 2-naphthyl isomer. Research has demonstrated the synthesis of tri(1-naphthyl)phosphine from red phosphorus and 1-bromonaphthalene in a t-BuONa/DMSO system. researchgate.net The high basicity of the medium facilitates the deprotonation of phosphine or the cleavage of red phosphorus into reactive phosphide (B1233454) intermediates, which subsequently undergo nucleophilic aromatic substitution with the naphthyl halide to form the tri-substituted phosphine. researchgate.net

Reduction-Based Synthetic Routes

A prevalent and highly versatile strategy for obtaining phosphines involves the deoxygenation of their corresponding phosphine oxides. The phosphorus-oxygen bond is strong, necessitating potent and selective reducing agents for this transformation. nih.gov

Reduction of Naphthylphosphine Oxides to Naphthylphosphines

The reduction of tertiary phosphine oxides, such as tri(2-naphthyl)phosphine oxide, is a critical step in many synthetic sequences, often serving to regenerate the phosphine ligand after a reaction or as the final step in its preparation. researchgate.netbenthamdirect.com Silanes are widely recognized as powerful and chemoselective reducing agents for this purpose, offering an advantage over harsher reagents like lithium aluminum hydride which can indiscriminately reduce other functional groups. nih.govresearchgate.netresearchgate.net

Various silane-based reagents have been developed, each with distinct reactivity and user-friendliness. researchgate.netbenthamdirect.com Trichlorosilane (HSiCl₃) is a common and effective reagent but is corrosive. rsc.orgbenthamdirect.com Milder and more user-friendly alternatives include phenylsilane (B129415) (PhSiH₃), tetramethyldisiloxane (TMDS), and polymethylhydrosiloxane (B1170920) (PMHS). researchgate.netbenthamdirect.com While TMDS and PMHS are inexpensive, their reactivity is lower, though they can be effective in microwave-assisted deoxygenations. researchgate.netbenthamdirect.com The reduction generally proceeds with retention of configuration at the phosphorus center. benthamdirect.com

Recent advancements have introduced even more efficient silane (B1218182) reagents. 1,3-Diphenyldisiloxane (DPDS) has been identified as a highly powerful and chemoselective reductant that can reduce tertiary phosphine oxides without additives at elevated temperatures, or at room temperature with the inclusion of a catalytic Brønsted acid. nih.gov This method shows excellent functional group tolerance, leaving aldehydes, nitro, and cyano groups intact. nih.gov

Below is a table comparing various silane reagents for the reduction of tertiary phosphine oxides.

| Reagent System | Typical Conditions | Advantages | Disadvantages | Citations |

| Trichlorosilane (HSiCl₃) | Toluene or Mesitylene, often with a base (e.g., Et₃N) | High reactivity, widely used | Corrosive, requires careful handling | rsc.orgbenthamdirect.com |

| Phenylsilane (PhSiH₃) | Toluene, often with a catalyst or additive | More user-friendly than HSiCl₃ | Can require elevated temperatures | researchgate.netbenthamdirect.com |

| Tetramethyldisiloxane (TMDS) | Often with a catalyst (e.g., Ti(OiPr)₄) | Inexpensive, mild | Lower reactivity, may require catalyst | researchgate.netorganic-chemistry.org |

| 1,3-Diphenyldisiloxane (DPDS) | Additive-free at 110 °C or with Brønsted acid at RT | Highly chemoselective, rapid, works at RT with additive | Relatively new reagent | nih.gov |

| Oxalyl Chloride / TMEDA | Acetonitrile, 60 °C | Metal-free, mild conditions | Multi-component system | organic-chemistry.orgchemistryviews.org |

Advanced and Emerging Synthetic Strategies for Phosphine Scaffolds

The development of sophisticated phosphine ligands for applications in asymmetric catalysis has driven the innovation of advanced synthetic methods, particularly those that control the stereochemistry at the phosphorus atom.

Strategies for P-Chiral Naphthylphosphines

The synthesis of P-chiral phosphines, where the phosphorus atom itself is a stereogenic center, is of significant interest for asymmetric catalysis. thieme-connect.comnih.govnih.gov Several key strategies have emerged for the stereoselective synthesis of these valuable compounds, including those with naphthyl substituents.

One of the most established methods involves the use of chiral auxiliaries. nsf.gov Inexpensive and recyclable auxiliaries, such as those derived from ephedrine (B3423809) or 1,2-amino alcohols, can be used to prepare diastereomeric phosphine precursors that are separable by crystallization or chromatography. nsf.govtandfonline.comacs.org Subsequent displacement of the auxiliary with an organometallic reagent, like a Grignard or organolithium reagent, typically proceeds with inversion of configuration at the phosphorus center, yielding the desired enantiopure P-chiral phosphine. nsf.gov

Phosphine-borane complexes are crucial intermediates in many of these syntheses. nih.govnih.govtandfonline.com The borane (B79455) group protects the phosphine from oxidation and allows for the stereospecific manipulation of the phosphorus center. nih.gov For instance, a P-chirogenic secondary phosphine borane can be deprotonated and reacted with an electrophile to create a tertiary phosphine borane with retention of configuration. tandfonline.comresearchgate.net The borane can then be removed to furnish the free phosphine. nih.gov

More modern approaches include metal-catalyzed asymmetric synthesis. thieme-connect.com For example, the asymmetric addition of primary or secondary phosphines to alkenes, catalyzed by chiral transition-metal complexes (e.g., nickel or palladium), can produce P-stereogenic phosphines with high enantioselectivity. acs.orgorganic-chemistry.org

Precursor-Based Synthesis of Secondary Naphthylphosphines

Secondary phosphines (R₂PH), such as di(2-naphthyl)phosphine, are important synthetic intermediates for building more complex phosphine ligands. acs.org Precursor-based methods offer novel routes to these compounds. One emerging strategy involves the use of phosphinidene (B88843) precursors. chemrxiv.orguu.nl

A transient phosphinidene ([RP]), a highly reactive species, can be generated from a stable precursor molecule. For example, a thermally robust phosphanorcaradiene can serve as a precursor that, upon gentle heating, releases a transient phosphinidene. chemrxiv.org This phosphinidene can then undergo insertion into Si-H or N-H bonds to yield secondary phosphines at room temperature without the need for a metal catalyst. chemrxiv.org Another approach involves the reaction of diarylphosphine oxides with arynes, which can lead to the formation of functionalized phosphine oxides that can be subsequently reduced to secondary phosphines. rsc.org The alkylation of lithium diarylphosphides or their borane adducts also provides a reliable route to functionalized phosphines. organic-chemistry.org

Coordination Chemistry of 2 Naphthylphosphine in Transition Metal Complexes

Ligand Design and Coordination Modes

The design of ligands based on the 2-naphthylphosphine scaffold allows for a variety of coordination modes, each imparting specific characteristics to the metal center. These range from simple monodentate coordination to the formation of complex multidentate and cyclometalated structures.

Monodentate Coordination of this compound

In its simplest form, this compound acts as a monodentate ligand, binding to a transition metal center through the lone pair of electrons on the phosphorus atom. savemyexams.comlibretexts.orglibretexts.org This mode of coordination is fundamental and serves as the basis for more complex ligand designs. The steric bulk of the naphthyl group can influence the number of phosphine (B1218219) ligands that can coordinate to a metal center and can affect the reactivity of the resulting complex. For instance, bulky tri(1-naphthyl)phosphine ligands have been shown to provide much lower conversion rates in palladium-catalyzed allylic C-H alkylation reactions, indicating that the efficiency of the palladium catalyst is highly sensitive to the steric hindrance of the phosphine ligand. acs.org

The coordination of monodentate this compound ligands has been observed in complexes with various transition metals. For example, the reaction of di(α-naphthyl)phenylphosphine with [Cp*IrCl2]2 results in a simple P-coordinated neutral adduct. nih.govacs.org Similarly, tris(hetaryl)substituted phosphines, which include naphthyl-substituted phosphines, and their chalcogenides are considered promising polydentate ligands for designing metal complexes. researchgate.net

Bidentate and Polydentate Naphthylphosphine Ligands in Metal Complexes

Building upon the monodentate framework, bidentate and polydentate ligands incorporating the this compound moiety have been designed to enhance the stability and control the geometry of metal complexes. libretexts.orgcsbsju.edusavemyexams.com These ligands possess two or more donor atoms that can bind to a single metal center, a phenomenon known as chelation. csbsju.edulibretexts.org The resulting chelate effect, where a multidentate ligand binds more firmly than multiple monodentate ligands, leads to more stable complexes. csbsju.edu

Bidentate ligands can be designed with two phosphorus atoms (diphosphines) or a combination of phosphorus and another donor atom, such as nitrogen (P,N-ligands). beilstein-journals.orgcore.ac.uk The nature of the linker between the donor atoms is crucial in determining the bite angle and the geometry of the resulting complex. For example, methylene-bridged diphosphines have been synthesized and coordinated to rhodium and cobalt. ub.edu The synthesis of these bidentate ligands often involves the deprotonation of a suitable precursor followed by reaction with a chlorophosphine. ub.edu

Polydentate ligands, with three or more donor sites, offer even greater control over the coordination environment of the metal. geeksforgeeks.orgunacademy.com An example is the synthesis of a library of rhenium phosphazane complexes containing chelating phosphorus donors, which prevent catalyst dimerization. researchgate.net

Table 1: Examples of Bidentate and Polydentate Naphthylphosphine Ligands and Their Applications

| Ligand Type | Example Ligand | Metal | Application/Key Feature |

|---|---|---|---|

| Bidentate (P,P) | Methylene-bridged diphosphines | Rh, Co | Asymmetric hydrogenation |

| Bidentate (P,N) | Phosphanylformamidines | Rh, Ir, Pd | Varied bite angles and coordination geometries |

| Polydentate | Rhenium phosphazane complexes | Re | Electrochemical CO2 reduction |

Cyclometalation Phenomena in Naphthylphosphine Complexes: (P,C)-Cyclometalated Systems

A significant aspect of the coordination chemistry of this compound is its propensity to undergo cyclometalation, a reaction where the ligand coordinates to a metal center through both the phosphorus atom and a carbon atom of the naphthyl ring, forming a stable metallacycle. researchgate.netrsc.orgresearchgate.netresearchgate.net These (P,C)-cyclometalated complexes exhibit high thermal and chemical robustness. rsc.orgresearchgate.net The rigid naphthyl-based metallacyclic framework can induce strain and distortion, influencing the complex's structure and reactivity. rsc.orgresearchgate.net

One of the primary routes to (P,C)-cyclometalated naphthylphosphine complexes is through P-chelation assisted C-H activation. rsc.orgresearchgate.netnih.gov In this process, the initial coordination of the phosphorus atom to the metal center brings the C-H bonds of the naphthyl ring into close proximity to the metal, facilitating their activation. mdpi.comrutgers.edu This intramolecular activation is often promoted by the use of a base, such as sodium acetate (B1210297), which assists in the removal of the proton. nih.govresearchgate.netrsc.org

This method has been successfully employed for the synthesis of cyclometalated complexes of various metals, including ruthenium, rhodium, and iridium. researchgate.netrsc.org For instance, the reaction of naphthyl-substituted phosphines with [RuCl2(p-cymene)]2 in the presence of sodium acetate leads to the formation of five-membered metallacycle complexes via intramolecular C(sp²)-H bond activation. researchgate.net Similarly, the cyclometalation of diphenyl 1-naphthyl phosphines by [Cp*MCl2]2 (M = Ir, Rh) in the presence of sodium acetate has been studied in detail. rsc.org

An alternative pathway to (P,C)-cyclometalated complexes involves the oxidative addition of a C-X bond (where X is a halide) of a halo-substituted naphthylphosphine to a low-valent metal center. rsc.orgresearchgate.netnih.gov This reaction proceeds through an increase in both the oxidation state and the coordination number of the metal. Taking advantage of phosphine chelation, direct evidence for the oxidative addition of C(sp²)–X bonds (X = I, Br) to a single gold atom has been reported. acs.orgresearchgate.net

This approach has been particularly useful for the synthesis of gold(III) complexes, which are otherwise difficult to access via C-H activation due to the oxidizing nature of Au(III) salts. researchgate.net The oxidative addition of a C-I bond of a peri-iodo naphthyl phosphine to a gold(I) center proceeds under mild conditions to form a stable (P,C)-cyclometalated gold(III) complex. rsc.orgacs.org The rate of this oxidative addition is dependent on the nature of the halide, with the reactivity order being C-I > C-Br > C-Cl. rsc.org

Transmetalation provides another versatile method for the synthesis of (P,C)-cyclometalated naphthylphosphine complexes. rsc.orgresearchgate.netnih.gov This strategy involves the transfer of a cyclometalated organic group from one metal to another. While less commonly reported for naphthylphosphine ligands specifically in the provided context, it remains a principal synthetic approach in the broader field of cyclometalation chemistry. researchgate.net For instance, stable, isolable dimeric mercury complexes can be produced nearly quantitatively from the reaction of a phosphanide (B1200255) proligand with HgCl2. researchgate.net

The choice of synthetic route—P-chelation assisted C-H activation, oxidative addition, or transmetalation—depends on the specific metal, the desired complex, and the available starting materials. rsc.orgresearchgate.net

Table 2: Comparison of Synthetic Routes to (P,C)-Cyclometalated Naphthylphosphine Complexes

| Synthetic Route | General Mechanism | Key Features | Example Metal |

|---|---|---|---|

| P-Chelation Assisted C-H Activation | Intramolecular activation of a C-H bond facilitated by prior P-coordination, often base-assisted. | General and efficient, particularly with late transition metals. | Ru, Rh, Ir |

| Oxidative Addition | Addition of a C-X bond of a halo-naphthylphosphine to a low-valent metal center. | Access to higher oxidation state complexes; reactivity depends on the C-X bond strength. | Au, Ni |

| Transmetalation | Transfer of a cyclometalated fragment from one metal to another. | Allows for the synthesis of complexes that are difficult to obtain directly. | Hg to other metals |

Oxidative Addition Routes to (P,C)-Cyclometalated Complexes

Structural Elucidation of this compound Metal Complexes

The definitive determination of the three-dimensional structure of this compound metal complexes is crucial for understanding their chemical properties and reactivity. This is primarily achieved through a combination of single-crystal X-ray diffraction, which provides precise atomic coordinates in the solid state, and various spectroscopic techniques that offer insights into the structure and bonding in solution.

X-ray Crystallographic Analysis of Metal-2-Naphthylphosphine Complexes

For instance, in cyclometalated complexes involving naphthyl phosphines, the rigid metallacycle can induce strain and distortion, which is quantifiable through crystallographic analysis. rsc.org A survey of 77 X-ray structures of (P,C)-naphthyl cyclometalated complexes shows a wide range of metals from groups 7 to 11, highlighting the versatility of the naphthylphosphine framework. rsc.org

Specific examples provide detailed insight into the coordination environment. In a mononuclear palladacycle, [(κ²-C,N)Pd(Np₃P)Cl] (where Np = naphthyl), the palladium center adopts a square-planar geometry. researchgate.net Similarly, a copper(I) complex, [Cu(phen)(Np₃P)I], displays a distorted tetrahedral geometry around the copper atom. researchgate.net The structural parameters for these complexes, determined by X-ray diffraction, are crucial for comparing the steric and electronic influence of the tri(1-naphthyl)phosphine ligand with other phosphines.

The table below presents selected crystallographic data for representative metal-2-naphthylphosphine complexes, illustrating the typical coordination geometries and bond parameters.

| Complex | Metal Center | Coordination Geometry | M-P Bond Length (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [(PhCH₂NMe₂)Pd(P(1-Np)₃)Cl] | Pd(II) | Square Planar | 2.2850(6) | P(1)–Pd(1)–N(1) = 90.06(5) P(1)–Pd(1)–C(7) = 94.97(7) | researchgate.net |

| [Cu(phen)(P(1-Np)₃)I] | Cu(I) | Distorted Tetrahedral | 2.2368(12) | N(2)–Cu(1)–P(1) = 119.83(10) N(1)–Cu(1)–P(1) = 118.58(10) P(1)–Cu(1)–I(1) = 111.43(4) | researchgate.net |

| [CpIrCl(P^C)] (from tert-butyldi(α-naphthyl)phosphine) | Ir(III) | (Not specified) | (Not specified) | (Not specified) | nih.govacs.org |

| [CpIr(C^P^C)] (from di(α-naphthyl)phenylphosphine) | Ir(III) | (Not specified) | (Not specified) | (Not specified) | nih.govacs.org |

Spectroscopic Characterization Techniques for Coordination Compounds

While X-ray crystallography provides a static picture in the solid state, spectroscopic methods are vital for confirming the coordination of the ligand and elucidating the structure of complexes in solution. ajol.infoajol.info A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is routinely employed. aristonpubs.comjapsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P{¹H} NMR is particularly informative for phosphine complexes. The coordination of the phosphine ligand to a metal center typically results in a significant change in the phosphorus chemical shift (Δδ) compared to the free ligand. For transition metal complexes of phosphines produced via hydrophosphination, the ³¹P{¹H} NMR spectra show a signal slightly shifted downwards relative to the free ligand, confirming the formation of the metal complex. mdpi.com ¹H NMR spectroscopy is also used to characterize the organic framework of the ligand and observe changes upon coordination. japsonline.comscirp.org

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the coordination of the phosphine ligand, especially when other functional groups or co-ligands like carbon monoxide (CO) are present. The electronic properties of the phosphine ligand influence the stretching frequencies (ν) of these co-ligands. For example, a strong σ-donating phosphine will increase electron density on the metal, leading to increased back-donation into the π* orbitals of CO and a consequent lowering of the ν(CO) frequency. libretexts.org This allows for an indirect measurement of the electronic effect of the this compound ligand. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : The electronic spectra of this compound complexes provide information about electronic transitions within the molecule, such as d-d transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) bands. ajol.infomdpi.com For instance, the absorption spectrum of a luminescent copper(I) complex with tri(1-naphthyl)phosphine showed characteristic absorption bands. researchgate.net These spectra can help in determining the coordination geometry of the complex, as different geometries result in different patterns of d-orbital splitting and thus different electronic transitions. mdpi.comjocpr.com

The following table summarizes the key spectroscopic techniques and the type of information they provide for this compound complexes.

| Technique | Information Obtained | Typical Observations for this compound Complexes |

|---|---|---|

| ³¹P{¹H} NMR | Confirmation of M-P bond formation, solution-state structure, and purity. | Significant coordination chemical shift (Δδ) compared to the free ligand. mdpi.com |

| ¹H NMR | Characterization of the naphthyl and other organic moieties. | Shifts in proton resonances of the naphthyl group upon coordination. japsonline.com |

| IR Spectroscopy | Probing electronic effects via co-ligand stretching frequencies (e.g., ν(CO)). | Shifts in ν(CO) bands indicate the σ-donor/π-acceptor character of the phosphine. libretexts.org |

| UV-Vis Spectroscopy | Information on electronic transitions and coordination geometry. | Observation of d-d, MLCT, or LMCT bands. researchgate.netmdpi.com |

Electronic and Steric Influences of this compound Ligands on Metal Centers and Reactivity

The reactivity and stability of transition metal complexes are profoundly influenced by the electronic and steric properties of their ligands. researchgate.net Phosphines like this compound are classic examples of tunable ligands where modifications to the substituents on the phosphorus atom can systematically alter the behavior of the metal catalyst. libretexts.org

Electronic Effects : The electronic nature of a phosphine ligand is determined by its ability to act as a σ-donor (donating its lone pair of electrons to the metal) and a π-acceptor (accepting electron density from metal d-orbitals into its P-C σ* antibonding orbitals). libretexts.org Naphthyl-substituted phosphines are known to be slightly more basic, and therefore stronger σ-donors, than their corresponding phenyl-substituted counterparts. researchgate.net This enhanced σ-donation increases the electron density at the metal center. This can, in turn, stabilize higher oxidation states of the metal and influence the rates of key catalytic steps like oxidative addition. libretexts.orgchemrxiv.org The π-acidity of the phosphine, which depends on the energy of its σ* orbitals, also plays a role in modulating the metal's electronic properties. libretexts.org

Steric Effects : The steric bulk of phosphine ligands is a critical factor in controlling the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to substrates. libretexts.org The steric hindrance is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. libretexts.org The bulky naphthyl groups in this compound ligands exert significant steric pressure. This bulk can promote reductive elimination steps in catalytic cycles and can also be used to create a specific chiral environment around the metal, which is crucial for asymmetric catalysis. libretexts.org The steric properties of dinaphthyl phosphines, for example, have been shown to direct the course of cyclometalation reactions with iridium and rhodium precursors, leading to different products based on the steric demands of the substituents. nih.govacs.org The rigidity and size of the naphthyl framework can impart high thermal and chemical robustness to the resulting complexes. rsc.org

The interplay between these electronic and steric factors is fundamental to the application of this compound complexes in homogeneous catalysis. For instance, the use of tri(1-naphthyl)phosphine in palladium-catalyzed Sonogashira reactions demonstrates good catalytic activity under mild conditions, a result of the favorable electronic and steric environment created by the ligand. researchgate.netresearchgate.net Similarly, the different outcomes in cyclometalation reactions of rhodium and iridium with dinaphthyl phosphines underscore how the ligand's structure dictates reactivity pathways. nih.govacs.org

Catalytic Applications of 2 Naphthylphosphine and Its Metal Complexes

Cross-Coupling Reactions Facilitated by Naphthylphosphine Catalysts

Palladium complexes incorporating 2-naphthylphosphine-type ligands have demonstrated significant utility in several key cross-coupling reactions. These reactions are fundamental tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The bulky naphthyl groups of the phosphine (B1218219) ligand play a crucial role in promoting the reductive elimination step and stabilizing the active catalytic species, making them effective for coupling a wide range of substrates, including challenging aryl chlorides.

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.org The choice of phosphine ligand is critical to the reaction's success. While many Sonogashira reactions employ catalysts like tetrakis(triphenylphosphine)palladium(0), the use of more sterically hindered ligands such as tri(1-naphthyl)phosphine can influence the reaction's efficiency. acs.orgwikipedia.org

The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final disubstituted alkyne product and regenerates the palladium(0) catalyst. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed, often relying on specific ligand and base combinations to facilitate the catalytic cycle. acs.orgrsc.org

Research has shown that catalyst systems incorporating bulky phosphine ligands can be highly effective. For instance, studies on copper-free Sonogashira couplings have identified that air-stable palladium precatalysts with bulky, electron-rich phosphine ligands can facilitate the reaction of challenging aryl bromides at room temperature. acs.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 100 | 96 |

| 4-Bromoacetophenone | Phenylacetylene | MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | 100 | 95 |

| 4-Iodoanisole | 1-Octyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 97 |

| 4-Bromobenzonitrile | Phenylacetylene | MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | 100 | 96 |

Data compiled from various studies on Sonogashira reactions. Conditions and yields are representative examples. acs.orgmdpi.comuwindsor.ca

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen (C-N) bonds by coupling amines with aryl halides or pseudohalides. researchgate.net This palladium-catalyzed reaction has become indispensable for synthesizing anilines and their derivatives. The efficacy of the catalytic system is highly dependent on the choice of ligand, which must facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. researchgate.net

Ligands with significant steric bulk, such as those derived from naphthylphosphine, are often employed, particularly for the coupling of less reactive aryl chlorides. researchgate.netrsc.org A bimetallic catalyst system involving palladium(II), copper(I), 1,10-phenanthroline, and tri-1-naphthylphosphine (B1296259) has been found to be effective in mediating certain cross-coupling reactions. researchgate.net The general mechanism involves the oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. researchgate.net

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Chlorobenzene | Morpholine | Pd(OAc)₂/Di(1-adamantyl)-n-butylphosphine | NaOt-Bu | Toluene | 120 | 98 |

| 4-Chlorotoluene | Aniline | Pd(OAc)₂/CM-Phos | NaOt-Bu | Toluene | 100 | 95 |

| Bromobenzene | Di-n-butylamine | Pd₂(dba)₃/Josiphos-type ligand | NaOt-Bu | Toluene | rt | 98 |

| 2-Bromotoluene | Indole | Pd(OAc)₂/CM-Phos | Cs₂CO₃ | Toluene | 110 | 91 |

Data represents typical conditions and yields for Buchwald-Hartwig aminations. rsc.orgrsc.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium(II) complex, from which the active Pd(0) catalyst is regenerated by a base. libretexts.org

The choice of ligand is crucial for the stability and activity of the palladium catalyst. While triphenylphosphine (B44618) is a common ligand, more sterically demanding phosphines can be used to influence the reaction's outcome. wikipedia.orgresearchgate.net For instance, catalyst systems utilizing bulky and electron-rich phosphine ligands have been developed for the Heck reaction of non-activated and deactivated aryl chlorides. wikipedia.org The reaction conditions, including the choice of palladium precursor (e.g., palladium(II) acetate), base (e.g., potassium carbonate, triethylamine), and solvent, are optimized to achieve high yields and selectivity. wikipedia.orglibretexts.org

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | High |

| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂/Oxazolinyl ligand | K₂CO₃ | DMA | 130-140 | 94 |

| 4-Chlorotoluene | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | 85 |

| 1-Bromo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ | n-Bu₄N⁺OAc⁻ | Dioxane | 80 | 95 |

Table data is based on representative Heck reaction protocols. wikipedia.orglibretexts.orgwikipedia.org

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. researchgate.net A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source (like TBAF) or a base. researchgate.netarkat-usa.org This method is valued for the low toxicity, high stability, and natural abundance of organosilicon reagents. mdpi.com

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the organic halide to Pd(0), transmetalation of the organic group from the activated organosilicon reagent to the Pd(II) center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. researchgate.net The ligand on the palladium catalyst plays a significant role in the reaction's efficiency. While phosphine-free systems exist, phosphine ligands are commonly used to stabilize the catalyst and promote high yields. arkat-usa.orgmdpi.com For example, a heterogeneous Pd/C catalyst has been used with an electron-deficient phosphine ligand, tris(4-fluorophenyl)phosphine, for the coupling of aryl halides with aryltrialkoxysilanes. wikipedia.org

| Organic Halide | Organosilane | Catalyst System | Activator | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂/Cationic bipyridyl ligand | NaOH | H₂O | 80 | 99 |

| 3-Methoxyphenylbromide | Phenyltriethoxysilane | 10% Pd/C / (4-FC₆H₄)₃P | TBAF·3H₂O | Toluene/H₂O | 120 | 90 |

| Iodobenzene | Trimethoxy(phenyl)silane | PdCl₂(CH₃CN)₂ / PPh₂Cy | TBAF | EtOH | 120 | Good |

| 4-Iodoacetophenone | Trimethoxy(vinyl)silane | Pd(OAc)₂ / XPhos | TBAF | THF | 60 | 92 |

Data compiled from various studies on Hiyama coupling. mdpi.comwikipedia.org

The Negishi coupling reaction is a powerful transition-metal-catalyzed process that forges carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. rsc.org The reaction is most commonly catalyzed by palladium complexes, although nickel catalysts are also used. rsc.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. researchgate.netacs.org

The reaction proceeds through a standard cross-coupling catalytic cycle: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organozinc reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of phosphine ligand is critical, with bulky, electron-donating ligands often being required for the efficient coupling of less reactive substrates like aryl chlorides. libretexts.org Catalyst systems such as Pd(P(t-Bu)₃)₂ have proven effective for a broad range of aryl and vinyl chlorides. libretexts.org

Table data compiled from representative Negishi coupling protocols. researchgate.netlibretexts.org

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, forming a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base. researchgate.net Its popularity stems from the commercial availability, stability, and low toxicity of the organoboron reagents and the reaction's tolerance of a wide variety of functional groups. researchgate.netnih.gov

The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species, which is activated by the base. The final step is reductive elimination, which forms the desired biaryl or substituted alkene product and regenerates the Pd(0) catalyst. researchgate.net The ligand plays a vital role, and bulky, electron-rich phosphine ligands are often essential for coupling unreactive substrates like aryl chlorides. nih.gov While many specialized phosphine ligands have been developed, systems using common palladium sources like Pd(OAc)₂ with appropriate phosphines remain prevalent. rsc.orgfrontiersin.org

| Organic Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/sSPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 |

| 1-Bromo-4-vinylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

| 3-Bromopyridine | Phenylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | ACN/H₂O | 37 | 81 |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/P(t-Bu)₃ | K₃PO₄ | Toluene | rt | 88 |

Data compiled from various Suzuki-Miyaura coupling studies. frontiersin.org

Negishi Coupling

C-H Functionalization Reactions

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis, and this compound ligands have been employed in metal-catalyzed reactions to achieve this transformation. nih.govsigmaaldrich.com The use of directing groups, which can position a metal catalyst at a specific C-H bond, is a common and effective strategy for achieving regioselectivity. sigmaaldrich.comacs.org In this context, the phosphorus atom of a phosphine can act as a directing group to facilitate the activation of a nearby C-H bond. acs.org

Ligand Participation in C-H Cleavage Mechanisms

In many C-H functionalization reactions, the ligand is not merely a spectator but actively participates in the C-H bond cleavage step. nih.gov This concept of "ligand-assisted" or "cooperative" catalysis has gained significant attention. Mechanistic studies have shown that ligands can be directly involved in the proton abstraction step of C-H activation. nih.govnih.gov

For instance, in palladium-catalyzed C-H functionalization reactions, mono-N-protected amino acid (MPAA) ligands have been shown to bind to the palladium(II) center in a bidentate fashion and actively participate in the C-H cleavage. nih.gov The N-acyl group of the MPAA ligand plays a direct role in accelerating the C-H activation step. nih.gov While not a this compound, this example illustrates the principle of ligand participation. In the context of naphthyl phosphines, cyclometalation, where the phosphine ligand undergoes intramolecular C-H activation to form a metallacycle, is a clear example of ligand participation. rsc.org The formation of these (P,C)-cyclometalated complexes derived from naphthyl phosphines demonstrates the inherent ability of the naphthyl group to undergo C-H activation, assisted by the coordinating phosphorus atom. rsc.org This process often leads to highly stable and catalytically active species. rsc.org

Asymmetric Catalysis Employing Chiral this compound Ligands

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they can induce high levels of enantioselectivity in the formation of chiral products. google.comwikipedia.orgsigmaaldrich.com The development of chiral ligands based on the this compound scaffold has led to successful applications in several key asymmetric transformations. google.comresearchgate.netrsc.org

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used method for the synthesis of chiral molecules, and transition metal complexes with chiral phosphine ligands are among the most effective catalysts. wikipedia.orgajchem-b.comliv.ac.uk Chiral diphosphine ligands, in particular, have been extensively studied and applied in this field. wikipedia.org

A prominent example of a chiral ligand derived from a naphthyl scaffold is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Although not a direct derivative of this compound, its structure highlights the utility of the binaphthyl framework in creating effective chiral ligands. Ruthenium and rhodium complexes of BINAP and its derivatives are highly effective catalysts for the asymmetric hydrogenation of a variety of substrates. google.comliv.ac.uk For example, ruthenium complexes with H8-BINAP have shown excellent performance in the asymmetric hydrogenation of certain substrates. google.com The C2-symmetric nature of many of these ligands has long been considered a key factor in their success, though non-symmetrical ligands have also proven to be highly effective. rsc.orgnih.gov

| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru/TsDPEN | 2-(pyridine-2-yl)quinoline derivatives | Chiral N,P-ligands | High | ajchem-b.com |

| Rh-DIPAMP | Acylaminoacrylic acids | L-DOPA precursor | High | ajchem-b.com |

| [Ru(OAc)2(BINAP)] | Tiglic acid (in scCO2) | Chiral carboxylic acid | Low to enhanced with modified BINAP | liv.ac.uk |

| Rh-DuPHOS | α-Enamides (in scCO2) | Chiral amides | High | liv.ac.uk |

Asymmetric Hydrosilylation

Asymmetric hydrosilylation is another important transformation for the synthesis of chiral compounds, particularly chiral alcohols. google.com Transition metal complexes, often featuring chiral phosphine ligands, are used to catalyze the addition of a hydrosilane across a double bond. researchgate.net

While early examples of asymmetric hydrosilylation of ketones using rhodium complexes with chiral N-heterocyclic carbene (NHC) ligands showed moderate enantioselectivity, the field has evolved significantly. researchgate.net Chiral ligands derived from this compound have also found application in this area. For instance, rhodium complexes of certain chiral phosphine ligands can catalyze the asymmetric hydrosilylation of acetophenone, although early results showed low stereoselectivity. researchgate.net The development of new and more effective chiral ligands remains an active area of research to improve the enantioselectivity of this reaction.

Decarbonylation Reactions

Transition metal-catalyzed decarbonylation reactions involve the removal of a carbonyl group from a molecule, a transformation that can be valuable in organic synthesis. wikipedia.orgresearchgate.net Aldehydes can be converted to alkanes through this process, often catalyzed by soluble metal complexes such as Wilkinson's catalyst (RhCl(PPh3)3). wikipedia.org

The decarbonylation of carboxylic acids to form olefins is another important application. researchgate.netrsc.org These reactions typically proceed through the formation of a mixed anhydride, followed by oxidative addition to the metal center, decarbonylation, and subsequent elimination steps to release the olefin and regenerate the catalyst. rsc.org Iridium-based catalysts, often in combination with phosphine ligands like triphenylphosphine, have been shown to be effective for the decarbonylation of fatty acids to produce linear olefins. rsc.org While direct examples specifying this compound are less common in readily available literature, the principles suggest that its complexes could also be active in such transformations, with the electronic and steric properties of the naphthyl group potentially influencing catalyst activity and selectivity.

Theoretical and Mechanistic Investigations of 2 Naphthylphosphine Chemistry

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the fundamental properties of molecules like 2-naphthylphosphine and its derivatives. Through sophisticated calculations, researchers can gain insights into molecular structure, stability, and electronic characteristics that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies on Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) has become a principal method for studying the conformational landscape and electronic properties of organophosphorus compounds, including those with naphthyl substituents. mdpi.com DFT calculations, particularly using hybrid functionals like B3PW91 with extended basis sets such as 6-311++G(df,p), have been successfully employed to analyze the structure and polarity of various phosphorus compounds. mdpi.comresearchgate.net

Conformational analysis of related phosphine (B1218219) derivatives reveals that these molecules often exist as an equilibrium of several conformers in solution. mdpi.comresearchgate.net The preferred conformations are typically non-eclipsed, with staggered gauche and trans arrangements of substituents relative to the phosphorus lone pair or a P=X bond (where X = O, S, Se). mdpi.comresearchgate.net For instance, studies on tri(1-naphthyl)phosphine and its chalcogenides have shown that they exist as a conformational equilibrium of forms with staggered gauche- and trans- or eclipsed cis-orientation of the substituents relative to the P=X bond. mdpi.com The presence of eclipsed cis-conformations can sometimes be explained by the formation of intramolecular hydrogen bonds. mdpi.comresearchgate.net

The electronic structure of these compounds is also a key area of investigation. DFT calculations help in understanding the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity. The electronic properties of phosphine ligands, such as their basicity, are influenced by the nature of the substituents on the phosphorus atom. researchgate.net For example, naphthyl-substituted phosphines are known to be slightly more basic than their phenyl-substituted counterparts. researchgate.net

Table 1: Summary of DFT Methods Used in Conformational Analysis of Naphthylphosphine Analogues

| Compound Type | DFT Method | Basis Set | Key Findings |

|---|---|---|---|

| Derivatives of bis(2-phenylethyl)selenophosphinic acid | B3PW91 | 6-311++G(df,p) | Equilibrium of non-eclipsed gauche and trans conformers. |

| Tris[2-(4-pyridyl)ethyl]phosphine and chalcogenides | B3PW91 | 6-311++G(df,p) | Predominance of symmetrical gauche-oriented conformers. |

| Tri(1-naphthyl)phosphine and chalcogenides | B3PW91 | 6-311++G(df,p) | Equilibrium of staggered gauche/trans and eclipsed cis conformers. |

Time-Dependent DFT (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules. wikipedia.orgnumberanalytics.com It is particularly valuable for understanding and predicting photophysical phenomena such as light absorption and emission (fluorescence and phosphorescence). nih.govrsc.org

TD-DFT calculations are employed to determine the energies of electronic transitions and to simulate absorption and emission spectra. numberanalytics.comsciencepublishinggroup.com This allows for a detailed analysis of the electronic transitions responsible for the observed photophysical properties. rsc.org For instance, in studies of rhenium(I) tricarbonyl complexes, TD-DFT has been used to scrutinize ground and excited-state geometries, as well as absorption and emission properties, providing deeper insight into their photoluminescence behavior. researchgate.net

The method can elucidate the nature of these transitions, for example, by identifying them as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions. researchgate.net This information is critical for designing new molecules with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs). rsc.org The accuracy of TD-DFT predictions makes it an indispensable tool in modern computational chemistry for studying the interaction of molecules with light. numberanalytics.com

Mechanistic Pathways of Reactions Involving this compound Complexes

The reactivity of metal complexes containing this compound ligands is of significant interest in catalysis and organometallic chemistry. Understanding the mechanisms of these reactions is key to designing more efficient and selective catalysts.

Ligand Exchange Mechanisms

Ligand substitution is a fundamental reaction in organometallic chemistry where one ligand is replaced by another without a change in the metal's oxidation state. libretexts.org The mechanisms of these reactions can generally be classified as associative, dissociative, or interchange. libretexts.orgdalalinstitute.com

Associative (A) Mechanism: The incoming ligand binds to the metal center first, forming a higher-coordinate intermediate, before the leaving group departs. This pathway is common for square planar d8 complexes. libretexts.org

Dissociative (D) or SN1-type Mechanism: The leaving group departs first, creating a lower-coordinate intermediate, which is then attacked by the incoming ligand. This is more typical for sterically crowded octahedral complexes. libretexts.orgdalalinstitute.com

Interchange (I) Mechanism: This is an intermediate pathway where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate being formed. dalalinstitute.com

Kinetic studies are crucial for elucidating these mechanisms. For example, a first-order dependence on the incoming ligand's concentration and a large negative entropy of activation are consistent with an associative pathway. acs.org Conversely, a rate law that is independent of the incoming ligand's concentration points to a dissociative mechanism. dalalinstitute.com The steric and electronic properties of the phosphine ligand, such as the bulky naphthyl groups, can significantly influence the preferred mechanistic pathway.

C-H Activation Mechanisms

C-H activation is a process where a stable carbon-hydrogen bond is cleaved by a metal complex, leading to the formation of a metal-carbon bond. mt.com This reaction is of great importance for the functionalization of unreactive hydrocarbons. mt.comresearchgate.net Transition metal complexes containing phosphine ligands are often used to catalyze these reactions. researchgate.net

Several mechanistic pathways for C-H activation have been identified, including:

Oxidative Addition: An electron-rich metal center formally inserts into the C-H bond, leading to a homolytic cleavage and an increase in the metal's oxidation state by two. scielo.br

σ-Bond Metathesis: This pathway is common for early transition metals and involves a four-membered cyclic transition state without a change in the metal's oxidation state. scielo.br

Electrophilic Substitution: An electron-deficient metal center interacts with the C-H bond, leading to a heterolytic cleavage. scielo.br

The use of directing groups on the substrate can position the metal catalyst at a specific C-H bond, enhancing selectivity. acs.org In the context of phosphine ligands, the phosphorus atom itself can act as a directing group, facilitating ortho-C-H activation on an adjacent aryl ring. acs.org For example, platinum(II) complexes with bulky phosphine ligands like di-tert-butyl(1-naphthyl)phosphine (B8526458) have been shown to undergo intramolecular C-H activation to form cyclometalated products. researchgate.net

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse reaction, reductive elimination, are key elementary steps in many catalytic cycles, particularly in cross-coupling reactions. wikipedia.orglibretexts.org

Oxidative addition involves the addition of a substrate (e.g., an aryl halide) to a metal center, which increases the metal's oxidation state and coordination number. wikipedia.org This process requires the metal complex to have a vacant coordination site and is favored for metals in low oxidation states that are easily oxidized. wikipedia.orglibretexts.org The mechanism can be concerted, often for non-polar substrates like H2, or proceed through a stepwise SN2-type or ionic pathway for polar substrates. wikipedia.orglibretexts.org

Reductive elimination is the final step in many catalytic cycles, where two ligands on the metal center couple and are eliminated from the coordination sphere, forming a new bond and reducing the metal's oxidation state. wikipedia.orgumb.edu For this to occur, the two groups to be eliminated must typically be in a cis-position relative to each other. libretexts.orgumb.edu The reaction is favored for metals in higher oxidation states and can be promoted by steric hindrance on the complex. scribd.com

In the context of naphthyl phosphines, P-chelation can assist in the oxidative addition of C-X bonds (X = I, Br, Cl) at the peri-position of the naphthyl ring to a metal center. rsc.org Subsequent reductive elimination can then lead to the formation of new P-C bonds. rsc.org DFT calculations have been instrumental in confirming the feasibility and energetics of these oxidative addition and reductive elimination steps. rsc.org

Intramolecular Transformations and Rearrangements

The intramolecular transformations of this compound and its derivatives are significantly influenced by the steric and electronic properties of the substituents on the phosphorus atom and the naphthyl group. These transformations often involve the activation of C-H bonds, leading to cyclometalation, or rearrangements that result in novel structural motifs.

One notable intramolecular process is the C-H activation at an sp2 carbon of the naphthyl ligand, which can lead to the formation of cyclometalated products. For instance, the reaction of di-tert-butyl(1-naphthyl)phosphine with [(μ-SMe2)PtMe2]2 at room temperature results in the coordination of the phosphine and subsequent C-H bond activation to form a PC cyclometalated product. researchgate.net Similarly, thermolysis of L2PtMe2 complexes with bulky aryl phosphite (B83602) ligands can lead to cyclometalation through the activation of a sp3 C-H bond in the ligand. researchgate.net

In the context of metal-catalyzed reactions, intramolecular transformations can be highly specific. For example, the reaction of di(α-naphthyl)phenylphosphine with [CpIrCl2]2 can lead to double cyclometalation, forming [CpIr(C^P^C)] complexes. acs.orgnih.gov This process involves the activation of C(sp2)–H bonds on the naphthyl rings. acs.orgnih.gov The steric demand of the phosphine ligand can facilitate this cyclometalation by relieving strain in the molecule. acs.orgnih.gov Furthermore, treatment of the double cyclometalated iridium complex with reagents like CuCl2 or I2 can induce an intramolecular C-C coupling reaction, leading to the formation of a binaphthyl unit and opening of the metallacycles. acs.orgnih.gov

Rearrangements of naphthylphosphine derivatives have also been observed. In a study involving the reaction of triarylphosphines with alkynyl esters in the presence of water, tri(2-naphthyl)phosphine was found to undergo a Michael addition followed by an aryl migration, resulting in a 3-(diarylphosphoryl)-3-aryl propanoic acid derivative. rsc.org This reaction proceeds through a C(aryl)-P bond cleavage and is believed to involve a hydroxy-λ5-phosphane intermediate. rsc.org

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of these intramolecular transformations. For example, DFT calculations have been used to investigate the conformational analysis of tri(2-naphthyl)phosphine and its chalcogenides, revealing that these compounds exist as an equilibrium of non-eclipsed forms in solution. researchgate.netmdpi.com Computational studies have also shed light on the reaction profiles of processes like the insertion of alkynes into metal-carbon bonds of cyclometalated naphthylphosphine complexes and the subsequent intramolecular transformations that lead to various products. acs.orgnih.govrsc.org

The following table summarizes key intramolecular transformations involving this compound derivatives:

| Reactant(s) | Transformation | Product(s) | Key Findings & Mechanistic Insights |

| Di-tert-butyl(1-naphthyl)phosphine + [(μ-SMe2)PtMe2]2 | Intramolecular C-H activation | PC Cyclometalated Pt complex | Coordination of phosphine facilitates C-H activation at an sp2 carbon of the naphthyl group. researchgate.net |

| Di(α-naphthyl)phenylphosphine + [CpIrCl2]2 | Double cyclometalation | [CpIr(C^P^C)] complex | Involves activation of C(sp2)-H bonds on the naphthyl rings, driven by steric relief. acs.orgnih.gov |

| [Cp*Ir(C^P^C)] complex + CuCl2 or I2 | Intramolecular C-C coupling | P-coordinated iridium dihalide with a binaphthyl unit | Oxidatively induced coupling of the two metal-bound naphthyl groups. acs.orgnih.gov |

| Tri(2-naphthyl)phosphine + Ethyl propiolate + H2O | Michael addition and aryl migration | 3-(di(2-naphthyl)phosphoryl)-3-(2-naphthyl)propanoic acid derivative | Proceeds via C(aryl)-P bond cleavage and a proposed hydroxy-λ5-phosphane intermediate. rsc.org |

Spectroscopic Investigations of Reaction Intermediates

The detection and characterization of reaction intermediates are crucial for elucidating the mechanisms of chemical transformations involving this compound. Various spectroscopic techniques, often in combination with theoretical calculations, have been employed to identify and study these transient species. nih.govsumitomo-chem.co.jp

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing reaction intermediates. For instance, in the study of gold(III) complexes undergoing double norbornene insertion, low-temperature NMR monitoring enabled the detection of two key intermediates: a π-alkene complex and a double insertion product featuring an agostic C-H interaction with the gold center. rsc.org The reduced 1JCH coupling constant (97 Hz) provided strong evidence for the agostic interaction. rsc.org

In situ Infrared (IR) spectroscopy can also provide valuable information about the formation and evolution of intermediates. researchgate.net For example, in the study of the reaction between 3-formyl-6-methylchromone, amines, and secondary phosphine oxides including bis(2-naphthyl)phosphine oxide, IR spectroscopy could be used to monitor the changes in vibrational frequencies corresponding to the carbonyl and P=O groups as the reaction progresses. nih.gov

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is highly sensitive for detecting charged intermediates in solution. nih.gov This technique has been used to identify intermediates in catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions. nih.gov By using charge-tagging strategies, even neutral intermediates can be detected. nih.gov

UV-Vis spectroscopy, coupled with theoretical predictions of electronic spectra, can be used to identify short-lived intermediates. sumitomo-chem.co.jp By calculating the expected absorption spectra of potential intermediates using methods like Time-Dependent Density Functional Theory (TD-DFT), experimental observations can be matched to specific transient species. sumitomo-chem.co.jptandfonline.com

The following table presents examples of reaction intermediates involving naphthylphosphine derivatives that have been characterized spectroscopically:

| Reaction System | Intermediate | Spectroscopic Technique(s) | Key Spectroscopic Data |

| Gold(III) complex with a naphthylphosphine ligand + Norbornene | π-Alkene complex | Low-temperature NMR | Characterized by specific shifts in the NMR spectrum. rsc.org |

| Gold(III) complex with a naphthylphosphine ligand + Norbornene | C-H agostic complex | Low-temperature NMR | Reduced 1JCH coupling constant of 97 Hz. rsc.org |

| Palladium-catalyzed cross-coupling with a naphthylphosphine ligand | Pd(0) and Pd(II) intermediates | ESI-MS with charge-tagging | Detection of charged adducts corresponding to neutral intermediates. nih.gov |

| Rhenium(I) complex formation from tri(1-naphthyl)phosphine | fac-[{Re(CO)3(Np3P=O)}2L] | X-ray Diffraction | Characterization of the final product where the phosphine was oxidized in situ. researchgate.net |

| Michael addition of tri(2-naphthyl)phosphine to an alkynyl ester | Hydroxy-λ5-phosphane | DFT Calculations (proposed) | Postulated as a key intermediate in the C-P bond cleavage process. rsc.org |

Advanced Topics and Future Directions in 2 Naphthylphosphine Research

Applications in Materials Science

The naphthyl moiety's extended π-system makes 2-naphthylphosphine derivatives attractive candidates for developing novel materials with tailored photophysical properties. Their incorporation into metal complexes allows for the fine-tuning of luminescence, making them suitable for various optoelectronic applications.

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, and phosphorescent OLEDs (PhOLEDs), in particular, offer high efficiency by harvesting both singlet and triplet excitons. drpress.org The performance of these devices is heavily dependent on the phosphorescent emitters, which are typically heavy metal complexes that facilitate strong spin-orbit coupling.

Naphthylphosphine ligands, such as tri(1-naphthyl)phosphine and diphenyl(1-naphthyl)phosphine, have been successfully incorporated as ancillary ligands in various metal complexes to create efficient emitters. researchgate.netacs.orgresearchgate.net

Iridium(III) and Platinum(II) Complexes: Iridium(III) complexes are widely used in OLEDs. researchgate.net The introduction of naphthylphosphine ligands can influence the photophysical properties of these complexes. For instance, cyclometalated platinum complexes featuring naphthylphosphine ligands have been shown to exhibit phosphorescence. rsc.org

Copper(I) Complexes: Copper(I) complexes are gaining attention as cost-effective alternatives to iridium- and platinum-based emitters. A Copper(I) complex incorporating tri(1-naphthyl)phosphine and a phenanthroline co-ligand, [Cu(phen)(Np3P)I], has been synthesized and shown to exhibit red emission at room temperature, demonstrating its potential for use in luminescent materials. researchgate.net

Osmium(II) Complexes: Researchers have strategically designed Osmium(II) complexes to achieve high-efficiency blue phosphorescence. acs.org The use of diphenyl(1-naphthyl)phosphine as an ancillary ligand in certain Os(II) complexes highlights the role of naphthylphosphines in tuning the emissive properties required for challenging blue OLEDs. acs.org

The development of these complexes is crucial for creating the next generation of full-color displays and energy-efficient solid-state lighting. rsc.org

Development of Novel this compound Derivatives with Tuned Properties

A significant area of research involves the synthesis of new this compound derivatives where functional groups are introduced to modify their electronic, steric, and solubility characteristics. This chemical tuning is essential for optimizing performance in specific applications.

One key strategy is the synthesis of phosphine (B1218219) oxides. For example, tris-1-naphthylphosphine can be oxidized to tris-1-naphthylphosphine oxide (Nap₃PO). mdpi.com This transformation alters the ligand's coordination properties, with the hard phosphine oxide oxygen atom preferentially binding to hard metal centers like lanthanides. mdpi.comresearchgate.net

Another important modification is the introduction of hydrophilic groups. The sulfonation of naphthylphosphines creates water-soluble ligands. researchgate.net This is particularly valuable for developing catalysts that can be used in aqueous media, aligning with the principles of green chemistry by simplifying catalyst recovery and reducing the need for volatile organic solvents. researchgate.net

Furthermore, the creation of (P,C)-cyclometalated complexes represents a sophisticated approach to generating robust and structurally diverse derivatives. rsc.org In these complexes, the phosphorus atom and a carbon atom of the naphthyl ring bind to a metal center, forming a stable metallacycle. This structural modularity allows for precise control over the complex's properties and has led to applications in catalysis and materials science. rsc.org

| Derivative Type | Modification | Key Property Change | Potential Application |

| Phosphine Oxides | Oxidation of Phosphorus | Altered coordination (hard donor) | Lanthanide complexation |

| Sulfonated Phosphines | Introduction of SO₃H groups | Increased water solubility | Aqueous-phase catalysis |

| Cyclometalated Complexes | Formation of M-P and M-C bonds | Enhanced stability, structural rigidity | Catalysis, Materials Science |

Expansion of Catalytic Scope and Efficiency

Phosphine ligands are critical to the success of transition-metal catalysis, and 2-naphthylphosphines are no exception. tcichemicals.com Research is actively pursued to broaden the range of reactions they can catalyze and to enhance their efficiency. Bulky and electron-rich phosphine ligands are known to promote key steps in catalytic cycles, such as oxidative addition and reductive elimination. tcichemicals.com

The development of palladacycles derived from tri(1-naphthyl)phosphine has yielded catalysts effective in Sonogashira cross-coupling reactions under relatively mild conditions. researchgate.net Similarly, tri(1-naphthyl)phosphine has been used as a ligand in palladium-free, copper-catalyzed Sonogashira couplings. researchgate.net

In the field of hydroformylation, rhodium complexes with naphthyl-based monodentate phosphine and phosphite (B83602) ligands have demonstrated improved catalytic activity and regioselectivity, favoring the formation of the desired branched aldehyde isomer from vinyl acetate (B1210297). researchgate.net The steric bulk of the naphthyl groups plays a crucial role in this selectivity.

Strategies to boost catalytic performance include:

Ligand Modification: Creating derivatives with tailored electronic and steric profiles, such as the flexible biaryl phosphites that can adapt to different substrates. nih.gov

Cyclometalation: Using the robust (P,C)-cyclometalated naphthyl phosphine complexes, which have shown significant catalytic activity with metals like palladium, platinum, and ruthenium. rsc.org

Optimizing Reaction Conditions: Studies have shown that adjusting the ligand-to-metal ratio can significantly impact catalytic performance. For this compound, a 2:1 ligand-to-palladium ratio has been noted to improve the formation of the active catalytic species. ncl.ac.uk

The goal is to develop more stable and efficient catalytic systems with high turnover numbers (TON) and turnover frequencies (TOF) for a wider array of chemical transformations, including challenging carbonylation and cross-coupling reactions. nih.gov

Interdisciplinary Research with this compound Compounds

The unique properties of this compound compounds are fostering research at the intersection of chemistry, materials science, and biology.

Green Chemistry: The development of sulfonated, water-soluble naphthylphosphine ligands enables their use in aqueous-phase catalysis. researchgate.net This approach not only simplifies product separation and catalyst recycling but also reduces the environmental impact of chemical processes, a central tenet of green chemistry. researchgate.net

Medicinal and Bioinorganic Chemistry: While still an emerging area, the principles used to design this compound complexes can be applied to medicinal chemistry. For example, certain metal complexes with phosphine ligands, such as copper(I) phenanthroline compounds, are known to exhibit biological activity, including antibacterial and antitumor properties. researchgate.net Rhenium complexes with tri(1-naphthyl)phosphine oxide ligands have also been explored, and related technetium-99m complexes could serve as diagnostic imaging agents. researchgate.net The ability to create water-soluble derivatives is a critical step toward potential biological applications. researchgate.net

Supramolecular Chemistry: The defined steric and electronic features of naphthylphosphine ligands can be exploited to construct complex supramolecular assemblies. The interactions between the large naphthyl rings can direct the formation of specific architectures, as seen in a dirhenium complex where a chloranilato bridge is sandwiched between two naphthyl units through π-π interactions. researchgate.net

This interdisciplinary approach promises to unlock novel applications for this compound compounds, from environmentally benign industrial processes to new therapeutic and diagnostic tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.